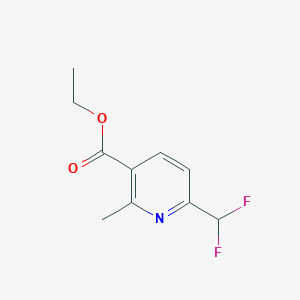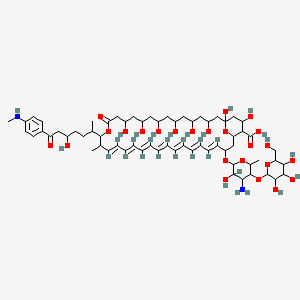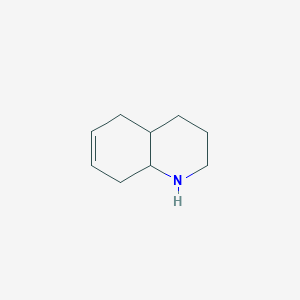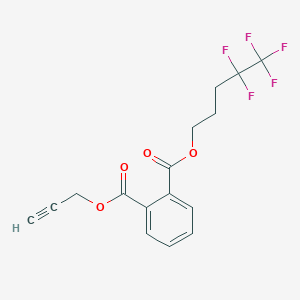
1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate: is a synthetic organic compound characterized by the presence of a pentafluoropentyl group and a prop-2-ynyl group attached to a benzene-1,2-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate typically involves multiple steps:
Preparation of 4,4,5,5,5-pentafluoropentanol: This intermediate is synthesized by reacting pentafluoroiodoethane with allyl alcohol in the presence of cesium carbonate and triisopropylsilane at elevated temperatures.
Formation of 4,4,5,5,5-pentafluoropentyl methanesulfonate: The pentafluoropentanol is then converted to its methanesulfonate ester using methanesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluoropentyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The prop-2-ynyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
Comparison with Similar Compounds
4,4,5,5,5-pentafluoropentanol: An intermediate in the synthesis of the target compound.
4,4,5,5,5-pentafluoropentyl methanesulfonate: Another intermediate used in the synthesis.
9-bromononyl 4,4,5,5,5-pentafluoropentyl sulfide: A related compound used in the synthesis of anti-cancer agents.
Uniqueness: 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate is unique due to the combination of a fluorinated pentyl group and a prop-2-ynyl group attached to a benzene-1,2-dicarboxylate core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
296881-45-3 |
|---|---|
Molecular Formula |
C16H13F5O4 |
Molecular Weight |
364.26 g/mol |
IUPAC Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13F5O4/c1-2-9-24-13(22)11-6-3-4-7-12(11)14(23)25-10-5-8-15(17,18)16(19,20)21/h1,3-4,6-7H,5,8-10H2 |
InChI Key |
QYLHJOPBSXVKPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
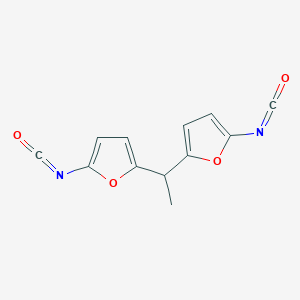
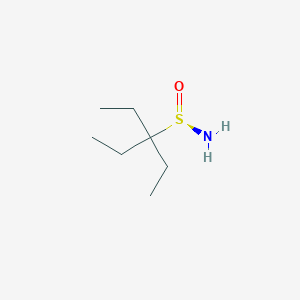
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
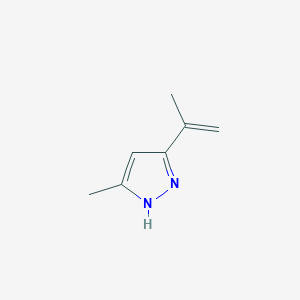
![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)

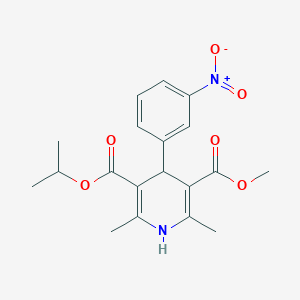
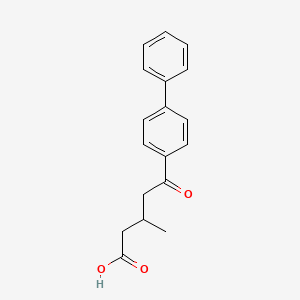
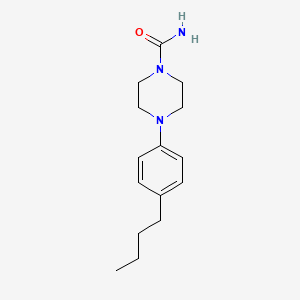
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
